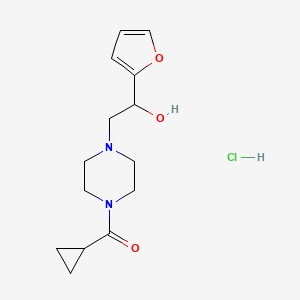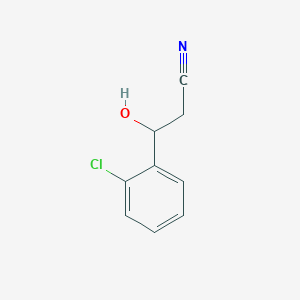
3-(2-chlorophenyl)-3-hydroxypropanenitrile
Overview
Description
3-(2-chlorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyl group, and a nitrile group attached to a propane backbone
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . For instance, some compounds interact with propionyl-CoA carboxylase, a key enzyme in energy metabolism . Other compounds, such as pyrazole derivatives, have shown diverse pharmacological effects, including antiviral and anti-inflammatory activities .
Mode of Action
Similar compounds have been found to modulate the activity of their target enzymes or receptors, leading to changes in cellular processes . For example, some compounds manage CoA levels by modulating pantothenate kinases .
Biochemical Pathways
For instance, some compounds have been found to affect energy metabolism by interacting with CoA, a helper molecule essential for this process . Other compounds, such as indole derivatives, have been found to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have different pharmacokinetic properties and lipid solubility, resulting in agents with differing rates of elimination, concentrations, volumes of distribution, and potencies .
Result of Action
For instance, some compounds have shown potential as treatments for metabolic disorders like propionic acidemia . Others, such as pyrazole derivatives, have demonstrated antiviral and anti-inflammatory activities .
Action Environment
For example, some compounds are highly soluble in water and quite volatile, making them prone to drift . These factors can influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and subsequent reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: 3-(2-chlorophenyl)-3-oxopropanenitrile.
Reduction: 3-(2-chlorophenyl)-3-aminopropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chlorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-3-hydroxypropanenitrile
- 3-(4-chlorophenyl)-3-hydroxypropanenitrile
- 3-(2-chlorophenyl)-3-aminopropanenitrile
Uniqueness
3-(2-chlorophenyl)-3-hydroxypropanenitrile is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQAWBTLBNXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC#N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84466-39-7 | |
| Record name | 3-(2-chlorophenyl)-3-hydroxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
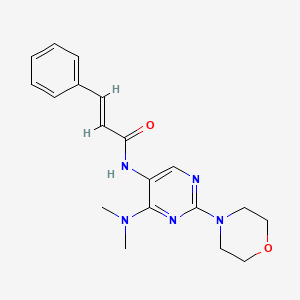
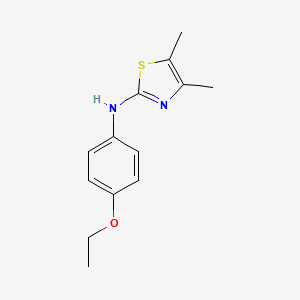
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2950684.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950685.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2950688.png)
![2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2950689.png)
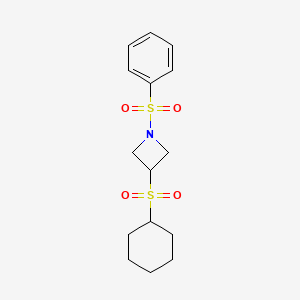
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2950693.png)
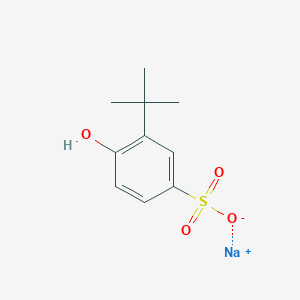
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2950699.png)
![N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950700.png)
